molecular formula C22H16N2O4 B4327117 8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole

8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole

Cat. No.: B4327117
M. Wt: 372.4 g/mol
InChI Key: LKYLXDJLYMTRIF-UHFFFAOYSA-N
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Description

8-(benzyloxy)-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole is a complex heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyloxy)-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent steps include nitration and benzyloxylation to introduce the nitro and benzyloxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 8-(benzyloxy)-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(benzyloxy)-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole is unique due to its fused benzoxepine and indole rings, along with the presence of benzyloxy and nitro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

15-nitro-5-phenylmethoxy-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,10,13(17),14-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-24(26)17-9-19-22-16(12-23-19)8-15-6-7-18(11-20(15)28-21(22)10-17)27-13-14-4-2-1-3-5-14/h1-7,9-12,23H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYLXDJLYMTRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=CC5=C4C1=CN5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole
Reactant of Route 2
Reactant of Route 2
8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole
Reactant of Route 3
8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole
Reactant of Route 4
8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole
Reactant of Route 5
8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole
Reactant of Route 6
Reactant of Route 6
8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole

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